molecular formula C19H22F3N5O2S B612111 Alpelisib CAS No. 1217486-61-7

Alpelisib

Cat. No. B612111
M. Wt: 441.47
InChI Key: STUWGJZDJHPWGZ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpelisib is an oral medication used in combination with other medicines (e.g., fulvestrant) to treat hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, PIK3CA­-mutated, advanced or metastatic breast cancer . It is also used to treat a condition called PIK3CA-Related Overgrowth Spectrum (PROS) in certain patients .


Molecular Structure Analysis

Alpelisib has a molecular formula of C19H22F3N5O2S . Its exact mass is 441.14 and its molecular weight is 441.470 .


Physical And Chemical Properties Analysis

Alpelisib has a molecular formula of C19H22F3N5O2S and a molecular weight of 441.47 . It appears as a solid substance .

Scientific Research Applications

  • Breast Cancer Treatment : Alpelisib showed synergistic antitumor activity with endocrine therapy against ER+/PIK3CA-mutated breast cancer cells. In a study, alpelisib combined with letrozole was found to be safe, with reversible toxicities, and showed clinical activity in ER+ metastatic breast cancer, especially in patients with PIK3CA-mutated tumors (Mayer et al., 2016).

  • Mechanisms of Resistance : Alterations in PTEN and ESR1 were identified as mechanisms promoting clinical resistance to alpelisib in combination with antiestrogen therapy for hormone receptor-positive metastatic breast cancers (Razavi et al., 2020).

  • First Global Approval : Alpelisib received its first global approval for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor-2 (HER2)-negative breast cancer in patients with a PIK3CA mutation (Markham, 2019).

  • Pharmacokinetics and Drug-Drug Interactions : A study developed a method for quantifying alpelisib levels in rat plasma, providing insights into its pharmacokinetics and the effects of CYP3A4 inhibitors on alpelisib (Wang et al., 2021).

  • Hyperglycemia Management : Alpelisib's common side effect, hyperglycemia, was effectively managed with sodium-glucose co-transporter-2 inhibitors and very low carbohydrate diets in a case series, suggesting potential strategies for managing this adverse effect (Blow et al., 2021).

  • Efficacy in Non-Hotspot PIK3CA Mutations : Alpelisib demonstrated efficacy in treating ER+ breast cancers with non-hotspot PIK3CA mutations, broadening the potential patient population that could benefit from this treatment (Tau & Miller, 2023).

Future Directions

Alpelisib has shown promise in the treatment of PIK3CA-mutated, HR-positive, HER2-negative advanced breast cancer. Future research may focus on combining Alpelisib with other treatments to improve efficacy and manage side effects . It is also being studied for its potential use in treating other conditions with PIK3CA mutations .

properties

IUPAC Name

(2S)-1-N-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N5O2S/c1-10-14(11-6-7-24-13(9-11)18(2,3)19(20,21)22)30-16(25-10)26-17(29)27-8-4-5-12(27)15(23)28/h6-7,9,12H,4-5,8H2,1-3H3,(H2,23,28)(H,25,26,29)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUWGJZDJHPWGZ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)N2CCCC2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)NC(=O)N2CCC[C@H]2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70153355
Record name BYL-719
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Phosphatidylinositol-3-kinase-α (PI3Kα) is responsible for cell proliferation in response to growth factor-tyrosine kinase pathway activation. In some cancers PI3Kα's p110α catalytic subunit is mutated making it hyperactive. Alpelisib inhibits (PI3K), with the highest specificity for PI3Kα.
Record name Alpelisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12015
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Alpelisib

CAS RN

1217486-61-7
Record name Alpelisib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217486-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alpelisib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217486617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alpelisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12015
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BYL-719
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-N(1)-(4-Methyl-5-(6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-yl)thiazol-2-yl)pyrroldine-1,2-dicraboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALPELISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08W5N2C97Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
A Markham - Drugs, 2019 - Springer
… Alpelisib has demonstrated efficacy in combination with … in the development of alpelisib leading to this first approval. … and alpelisib in plasma, the relative exposure to alpelisib was 60.0…
Number of citations: 188 link.springer.com
F André, E Ciruelos, G Rubovszky… - … England Journal of …, 2019 - Mass Medical Soc
… In a randomized, phase 3 trial, we compared alpelisib (at a dose of 300 mg per day) plus fulvestrant (at a dose of 500 mg every 28 days and once on day 15) with placebo plus …
Number of citations: 808 www.nejm.org
AJ Armaghani, HS Han - Breast Cancer: Targets and Therapy, 2020 - Taylor & Francis
… We will discuss in detail the development of PI3K inhibitor alpelisib, indications for use in HR+/… We will also discuss in detail Alpelisib, the first approved PI3K inhibitor for the treatment of …
Number of citations: 19 www.tandfonline.com
P Narayan, TM Prowell, JJ Gao, LL Fernandes… - Clinical Cancer …, 2021 - AACR
… granted regular approval to alpelisib in combination with … -controlled trial of alpelisib plus fulvestrant versus placebo plus … by investigator assessment in the alpelisib plus fulvestrant arm …
Number of citations: 88 aacrjournals.org
IA Mayer, VG Abramson, L Formisano, JM Balko… - Clinical cancer …, 2017 - AACR
… Purpose: Alpelisib, a selective oral inhibitor of the class I … This phase Ib study evaluated alpelisib plus letrozole's safety… -six patients received letrozole and alpelisib daily. Outcomes were …
Number of citations: 323 aacrjournals.org
F André, EM Ciruelos, D Juric, S Loibl, M Campone… - Annals of …, 2021 - Elsevier
Background Activation of the phosphatidylinositol-3-kinase (PI3K) pathway via PIK3CA mutations occurs in 28%-46% of hormone receptor-positive (HR+), human epidermal growth …
Number of citations: 302 www.sciencedirect.com
PA Konstantinopoulos, WT Barry, M Birrer… - The Lancet …, 2019 - thelancet.com
… level of alpelisib 250 mg once a day plus olaparib 100 mg twice a day (dose level 0); alpelisib 250 mg once a day plus olaparib 200 mg twice a day (dose level 1); alpelisib 300 mg …
Number of citations: 199 www.thelancet.com
HS Rugo, F Lerebours, E Ciruelos, P Drullinsky… - The Lancet …, 2021 - thelancet.com
… Our results support the use of alpelisib plus fulvestrant for treatment of hormone receptor-… The BYLieve phase 2 trial is assessing the safety and activity of alpelisib plus letrozole or …
Number of citations: 191 www.thelancet.com
D Juric, F Janku, J Rodón, HA Burris, IA Mayer… - JAMA …, 2019 - jamanetwork.com
… (alpelisib, 400 mg): diarrhea (grade 2), vomiting, fatigue, and decreased appetite (all grade 3). The MTD of alpelisib … Overall, the most frequent grade 3/4 adverse events with alpelisib, …
Number of citations: 209 jamanetwork.com
IA Mayer, A Prat, D Egle, S Blau, JAP Fidalgo… - Clinical Cancer …, 2019 - AACR
… -free survival with addition of alpelisib to fulvestrant for patients with PIK3CA-mutant metastatic tumors. In this trial, we show that adding alpelisib to 24 weeks of neoadjuvant letrozole …
Number of citations: 83 aacrjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.